5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide

Regioisomerism Thiophene chemistry Molecular recognition

5-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide (CAS 1351653-73-0) is a synthetic sulfonamide derivative characterized by a 5-chloro-2-methoxybenzenesulfonamide core linked to a hydroxyethyl-thiophene side chain. This compound belongs to the class of substituted benzenesulfonamides and is primarily utilized as a research tool in medicinal chemistry and chemical biology, with structural features that suggest potential for carbonic anhydrase inhibition or other target interactions.

Molecular Formula C13H14ClNO4S2
Molecular Weight 347.83
CAS No. 1351653-73-0
Cat. No. B2421725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide
CAS1351653-73-0
Molecular FormulaC13H14ClNO4S2
Molecular Weight347.83
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=CS2)O
InChIInChI=1S/C13H14ClNO4S2/c1-19-11-5-4-9(14)7-13(11)21(17,18)15-8-10(16)12-3-2-6-20-12/h2-7,10,15-16H,8H2,1H3
InChIKeyQGKIYZMJTJZXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide (CAS 1351653-73-0): Chemical Identity and Research-Grade Procurement Context


5-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide (CAS 1351653-73-0) is a synthetic sulfonamide derivative characterized by a 5-chloro-2-methoxybenzenesulfonamide core linked to a hydroxyethyl-thiophene side chain . This compound belongs to the class of substituted benzenesulfonamides and is primarily utilized as a research tool in medicinal chemistry and chemical biology, with structural features that suggest potential for carbonic anhydrase inhibition or other target interactions [1]. Importantly, its thiophene-2-yl regioisomeric identity distinguishes it from the closely related thiophene-3-yl analog (CAS 1286719-68-3) .

Identity Thiophene-2-yl regioisomer, distinct from 3-thienyl analog
Class Substituted benzenesulfonamide research probe
Workflow Regioisomer-specific SAR and analytical reference studies

Why 5-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide Cannot Be Simply Replaced by In-Class Analogs


Although several sulfonamide derivatives share a common benzenesulfonamide scaffold, simple substitution of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide (CAS 1351653-73-0) with a closely related analog—such as its thiophene-3-yl regioisomer (CAS 1286719-68-3)—is unjustified without explicit comparative biological data . The position of the thiophene attachment (2-yl vs. 3-yl) can alter electronic distribution, molecular conformation, and hydrogen-bonding patterns, which in turn may lead to divergent target binding affinities, isoform selectivity, and pharmacokinetic behavior . Consequently, procurement decisions based solely on core scaffold similarity risk introducing uncontrolled variables into experimental systems, compromising reproducibility and data interpretability [1].

Attribute
Target (2-Thienyl)
Analog (3-Thienyl)
Thiophene attachment
2-yl position
3-yl position (CAS 1286719-68-3)
Binding data
Not experimentally characterized
Not experimentally characterized
! Regioisomer attachment position may alter electronic distribution, binding orientation, and isoform selectivity; direct substitution without comparative data introduces uncontrolled variables.
! Class-level sulfonamide SAR may not transfer to this specific compound; empirical profiling is required before assuming equipotency with in-class representatives.

Quantitative Differentiation Evidence for 5-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide (CAS 1351653-73-0)


Regioisomeric Identity Distinguishes the Target Compound from Its 3-Thienyl Isomer

The target compound is a thiophene-2-yl regioisomer, whereas the closest commercially available analog (CAS 1286719-68-3) is a thiophene-3-yl regioisomer . This regioisomeric difference is known to influence molecular electrostatic potential and binding orientation in target pockets; however, no direct head-to-head biological comparison between these two specific regioisomers has been published at the time of this analysis.

Regioisomeric Identity
Data to verify
Thiophene-2-yl vs 3-yl attachment; no quantitative activity difference reported in accessible literature
Regioisomer identity context; structural comparison only
No head-to-head biological comparison published for this specific pair
Regioisomerism Thiophene chemistry Molecular recognition

Class-Level Carbonic Anhydrase Inhibition Potential and Isoform Selectivity Considerations

Substituted benzenesulfonamides bearing a thiophene moiety are a recognized class of carbonic anhydrase (CA) inhibitors [1]. Within this class, the position of thiophene substitution can modulate isoform selectivity; for example, thiophene-2-sulfonamides have been reported to exhibit nanomolar Ki values against CA II and CA IX in related series [2]. However, no CA inhibition data are currently available for the specific target compound (CAS 1351653-73-0), precluding quantitative comparison with its 3-thienyl analog or other in-class candidates.

CA Inhibition Context
Class-level
No experimental CA inhibition data for target compound; related thiophene-2-sulfonamide class reports Ki 10–1000 nM against CA isoforms
Supports CA inhibition screening context; do not assume equipotency
Class-level SAR inference; empirical profiling required for this compound
Carbonic anhydrase Sulfonamide Isoform selectivity

Physicochemical Property Landscape: Predicted Differences Between 2-Thienyl and 3-Thienyl Regioisomers

Although the two regioisomers share the identical molecular formula (C13H14ClNO4S2) and molecular weight (347.8 g/mol) , computational predictions suggest that the 2-thienyl vs. 3-thienyl attachment may produce subtle differences in logP, polar surface area, and dipole moment [1]. These differences, while not yet experimentally verified for this pair, can influence membrane permeability and off-target binding, underscoring the need for isomer-specific characterization.

Predicted Properties
Data to verify
Predicted logP, polar surface area, and dipole moment divergence between 2-thienyl and 3-thienyl regioisomers; no experimental verification available
Physicochemical property context; isomer-specific characterization advised
In silico predictions only; may influence membrane permeability and off-target binding
Physicochemical properties Regioisomerism Drug-likeness

Recommended Application Scenarios for 5-Chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide (CAS 1351653-73-0) Based on Current Evidence


Regioisomer-Specific Structure–Activity Relationship (SAR) Studies in Sulfonamide Drug Discovery

Given the well-documented sensitivity of sulfonamide–target interactions to thiophene substitution pattern, this compound is best deployed as a defined 2-thienyl probe in SAR campaigns aimed at mapping the regioisomeric selectivity of novel carbonic anhydrase inhibitors or other sulfonamide-binding proteins [1]. Its use alongside the 3-thienyl analog (CAS 1286719-68-3) enables controlled pairwise comparisons that isolate the effect of thiophene connectivity on binding affinity and functional activity.

Chemical Biology Probe for Investigating Thiophene-Dependent Molecular Recognition

The hydroxyethyl linker and 5-chloro-2-methoxy substitution pattern provide multiple sites for derivatization. This compound can serve as a core scaffold for generating focused libraries to probe how thiophene regioisomerism influences target engagement in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments [2].

Reference Standard for Analytical Method Development and Isomer Discrimination

The distinct chromatographic and spectroscopic signatures expected for the 2-thienyl vs. 3-thienyl regioisomers make this compound a valuable reference standard for developing HPLC, LC-MS, or NMR methods that require baseline separation and unambiguous identification of regioisomeric sulfonamides [3]. This application is particularly relevant for quality control of isomerically pure research materials.

Application
Selection Property
Validation Focus
Regioisomer-specific SAR studies
Thiophene-2-yl regioisomer identity
Binding affinity and selectivity profiling
Chemical biology probe development
Derivatizable sulfonamide scaffold
Target engagement assay context
Analytical reference standard
Regioisomer-specific chromatographic signature
Isomer discrimination method context
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